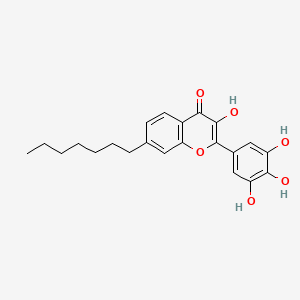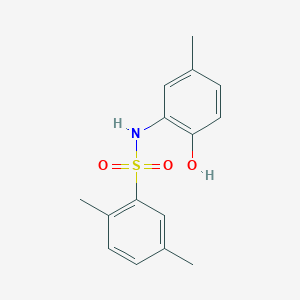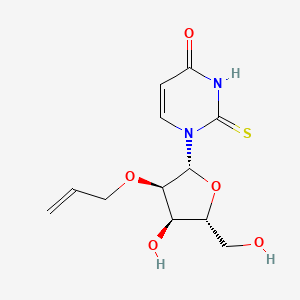
2'-O-Allyl-2-thiouridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-Allyl-2-thiouridine is a modified nucleoside derivative of uridine, where the oxygen atom at the 2’ position is replaced by an allyl group and the oxygen atom at the 2 position is replaced by a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of 4-O-protection of the uracil base, followed by the alkylation of the 2’-hydroxyl group with an allyl group and the substitution of the 2-oxygen with a sulfur atom . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for 2’-O-Allyl-2-thiouridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-Allyl-2-thiouridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the allyl group can yield saturated derivatives.
Applications De Recherche Scientifique
2’-O-Allyl-2-thiouridine has several scientific research applications:
Chemistry: It is used in the study of nucleic acid chemistry and the development of modified nucleosides for various applications.
Biology: It is incorporated into oligonucleotides to study RNA structure and function, as well as to enhance hybridization properties.
Industry: It can be used in the synthesis of nucleic acid probes and sensors for diagnostic applications.
Mécanisme D'action
The mechanism by which 2’-O-Allyl-2-thiouridine exerts its effects involves its incorporation into nucleic acids, where it can enhance the stability and selectivity of RNA duplexes. The sulfur atom at the 2 position can form stronger hydrogen bonds with adenosine, improving base pairing selectivity and stability . This modification can also affect the conformational properties of the nucleoside, influencing its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiouridine: Similar to 2’-O-Allyl-2-thiouridine but lacks the allyl group at the 2’ position.
2-Thiothymine: A thymine derivative with a sulfur atom at the 2 position.
2’-O-Methyl-2-thiouridine: Similar to 2’-O-Allyl-2-thiouridine but with a methyl group instead of an allyl group at the 2’ position.
Uniqueness
2’-O-Allyl-2-thiouridine is unique due to the presence of both the allyl group at the 2’ position and the sulfur atom at the 2 position. This combination of modifications provides enhanced stability and selectivity in nucleic acid interactions, making it a valuable tool in various scientific research applications.
Propriétés
Numéro CAS |
647839-07-4 |
|---|---|
Formule moléculaire |
C12H16N2O5S |
Poids moléculaire |
300.33 g/mol |
Nom IUPAC |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C12H16N2O5S/c1-2-5-18-10-9(17)7(6-15)19-11(10)14-4-3-8(16)13-12(14)20/h2-4,7,9-11,15,17H,1,5-6H2,(H,13,16,20)/t7-,9-,10-,11-/m1/s1 |
Clé InChI |
XWFFNDZIZXJQCM-QCNRFFRDSA-N |
SMILES isomérique |
C=CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=S)CO)O |
SMILES canonique |
C=CCOC1C(C(OC1N2C=CC(=O)NC2=S)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide](/img/structure/B12596825.png)
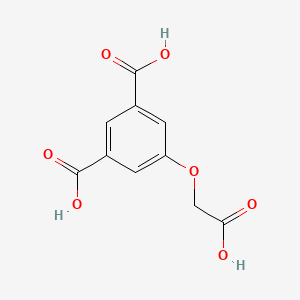
![6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12596830.png)
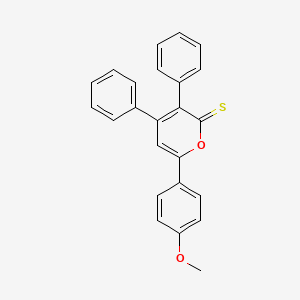
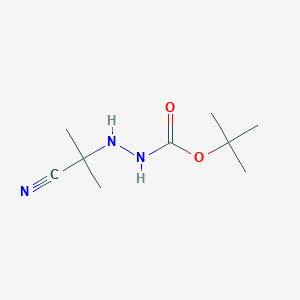
![(1R,4R)-2,5-dibenzylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B12596840.png)
![2,6-Dibromo-4-[2-(cyclopenta-2,4-dien-1-yl)propan-2-yl]phenol](/img/structure/B12596844.png)
![Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate](/img/structure/B12596847.png)
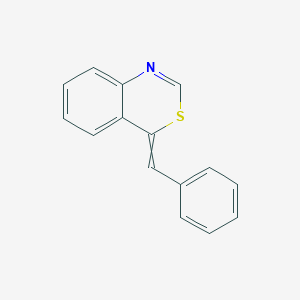
![2-{[4-Butyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B12596868.png)


